![molecular formula C20H14N2O4 B2528505 N-(2-benzoylphenyl)-4-nitrobenzamide CAS No. 308293-07-4](/img/structure/B2528505.png)
N-(2-benzoylphenyl)-4-nitrobenzamide
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Overview
Description
N-(2-benzoylphenyl)-4-nitrobenzamide is a chemical compound with the molecular formula C20H14N2O4 . It is a derivative of benzanilide.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, Baxendale described a flow synthesis of benzodiazepines as a combination of a S N Ar reaction to produce a nitrodiarylamine intermediate, which upon reduction of the nitro group subsequently underwent a cyclocondensation .Molecular Structure Analysis
The molecular structure of N-(2-benzoylphenyl)-4-nitrobenzamide can be analyzed using Density Functional Theory (DFT). The geometry of the title compound was optimized .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(2-benzoylphenyl)-4-nitrobenzamide can be inferred from similar compounds. For instance, N-(2-Benzoylphenyl)-2-bromoacetamide has a density of 1.5±0.1 g/cm3, a boiling point of 514.5±35.0 °C at 760 mmHg, and a molar refractivity of 78.1±0.3 cm3 .Scientific Research Applications
- Research : N-(2-benzoylphenyl)-4-nitrobenzamide has been investigated as a model compound for studying three-center hydrogen bonds in the solid state. X-ray diffraction analysis reveals geometric parameters associated with molecular structures, demonstrating the formation of these hydrogen bonds .
- Research : N-(2-benzoylphenyl)-4-nitrobenzamide has been studied for its polymorphism under ambient and non-ambient temperature conditions. Single-crystal and powder X-ray diffraction analyses provide insights into its crystalline forms .
- Research : Derivatives of N-(2-benzoylphenyl)-4-nitrobenzamide have been evaluated for their antihyperlipidemic effects. For example, N-[2-benzoylphenyl]-5-chloro-1H-indole-2-carboxamide exhibits potential antihyperlipidemic properties .
Intramolecular Hydrogen Bonding Studies
Polymorphism and Crystallography
Antihyperlipidemic Properties
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of N-(2-benzoylphenyl)-4-nitrobenzamide is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a member of the nuclear hormone receptor subfamily of transcription factors . It plays a crucial role in adipocyte differentiation, lipid metabolism, and inflammation .
Mode of Action
N-(2-benzoylphenyl)-4-nitrobenzamide acts as an agonist to PPARγ . It binds to the receptor, leading to its activation. The activated PPARγ forms heterodimers with retinoid X receptors (RXRs), which then bind to specific response elements in the DNA, regulating the transcription of target genes . This interaction results in changes in gene expression that influence lipid metabolism and inflammation .
Biochemical Pathways
The activation of PPARγ affects several biochemical pathways. It plays a key role in the adipocyte differentiation and fat-specific gene expression . It may also modulate macrophage functions such as proinflammatory activities and stimulate oxidized low-density lipoprotein (x-LDL) uptake .
Result of Action
The activation of PPARγ by N-(2-benzoylphenyl)-4-nitrobenzamide leads to a series of molecular and cellular effects. It promotes adipocyte differentiation and lipid metabolism, potentially leading to improved insulin sensitivity and glucose homeostasis . It also modulates inflammatory responses, which could have implications for conditions like atherosclerosis .
properties
IUPAC Name |
N-(2-benzoylphenyl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c23-19(14-6-2-1-3-7-14)17-8-4-5-9-18(17)21-20(24)15-10-12-16(13-11-15)22(25)26/h1-13H,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFIRIXUDKKYTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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